6-(Tert-butylsulfonylmethyl)pyridine-2-carboxylic acid
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Overview
Description
2-Picolinic acid is an organic compound with the formula C6H5NO2 . It is a derivative of pyridine with a carboxylic acid (COOH) substituent at the 2-position . It is a white solid that is soluble in water .
Synthesis Analysis
Picolinic acid is formed from 2-methylpyridine by oxidation, e.g., by means of potassium permanganate . It has been used as a substrate in the Mitsunobu reaction and in the Hammick reaction .Molecular Structure Analysis
The molecular weight of 2-Picolinic acid is 123.11 . The empirical formula is C6H5NO2 .Chemical Reactions Analysis
Picolinic acid has been used as an effective catalyst for the rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones .Physical and Chemical Properties Analysis
2-Picolinic acid is a white to tan crystalline solid . It has a melting point of 136 to 138 °C . It is slightly soluble (0.41%) in water .Scientific Research Applications
Solvent Effects and Hydrogen Bonding Studies
Research on solvent effects and hydrogen bonding involving pyridine derivatives has demonstrated the nuanced interactions these compounds can have with their environment. For instance, a study by Farcasiu et al. (2000) compared the 15N chemical shifts of 2,6-di-tert-butylpyridine and pyridine across different solvents, revealing insights into hydrogen bonding capabilities and solvent interactions. This research aids in understanding the fundamental chemical behavior of pyridine derivatives, including those structurally related to 6-(Tert-butylsulfonylmethyl)pyridine-2-carboxylic acid (Farcasiu, Lezcano, & Vinslava, 2000).
Chiral Catalysis and Asymmetric Synthesis
In the realm of asymmetric synthesis, Hashimoto et al. (2011) developed axially chiral dicarboxylic acid and evaluated its catalytic activity in asymmetric Mannich-type reactions. This study showcases the potential of chiral carboxylic acids, related to this compound, in enantioselective catalysis, offering pathways to synthesize valuable chiral compounds (Hashimoto, Kimura, Nakatsu, & Maruoka, 2011).
Metabolism and Pharmacokinetics
Investigating the metabolism of pharmaceuticals, Prakash et al. (2008) studied the CYP2C8- and CYP3A-mediated C-demethylation of a compound structurally similar to this compound. Understanding these metabolic pathways is crucial for drug development, as it influences drug design, efficacy, and safety profiles (Prakash, Wang, O’Connell, & Johnson, 2008).
Material Science and Coordination Chemistry
In material science, the synthesis and characterization of pyridine-based compounds play a significant role. For example, Schaub et al. (2008) explored pyridine-based sulfoxide pincer complexes of rhodium and iridium, contributing to the development of new materials with potential applications in catalysis and organic synthesis. This research underscores the versatility of pyridine derivatives in forming complex structures with unique properties (Schaub, Radius, Diskin‐Posner, Leitus, Shimon, & Milstein, 2008).
Mechanism of Action
Target of Action
The compound “6-(Tert-butylsulfonylmethyl)pyridine-2-carboxylic acid” contains a pyridine ring, which is a common structure in many biologically active compounds. Pyridine derivatives are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
The mode of action would depend on the specific target of the compound. Generally, the compound could interact with its target through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Pyridine derivatives are involved in a wide range of biochemical processes .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), depend on its chemical structure. The presence of the tert-butylsulfonylmethyl group and carboxylic acid group could influence these properties .
Result of Action
The result of the compound’s action would depend on its specific target and mode of action. It could potentially alter the function of its target, leading to changes at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .
Safety and Hazards
Properties
IUPAC Name |
6-(tert-butylsulfonylmethyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-11(2,3)17(15,16)7-8-5-4-6-9(12-8)10(13)14/h4-6H,7H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWYWEZJIJVZKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)CC1=NC(=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1969429-74-0 |
Source
|
Record name | 6-[(2-methylpropane-2-sulfonyl)methyl]pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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